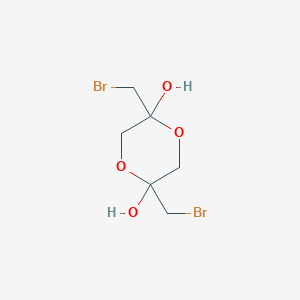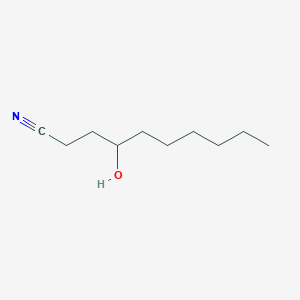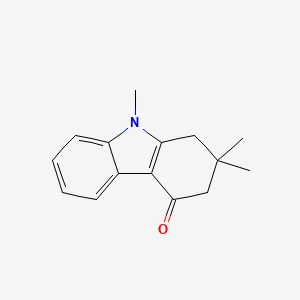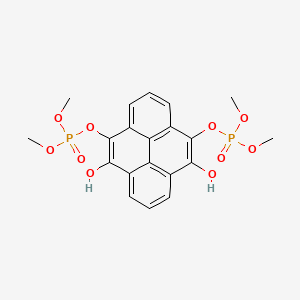
p-Nitrophenacyl p-nitrophenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both nitrophenyl and phenacyl groups attached to a methylphosphonate moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-nitrophenacyl bromide with p-nitrophenyl methylphosphonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
p-Nitrophenacyl p-nitrophenyl methylphosphonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as hydroxylamine or hydrazine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Nucleophilic Substitution: Common reagents include hydroxylamine hydrochloride and hydrazine hydrate, often in the presence of a base like sodium carbonate.
Major Products Formed
Hydrolysis: Produces p-nitrophenol and p-nitrophenacyl methylphosphonic acid.
Nucleophilic Substitution: Yields substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
p-Nitrophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of p-Nitrophenacyl p-nitrophenyl methylphosphonate involves its hydrolysis to release p-nitrophenol, which can be detected spectrophotometrically. The compound acts as a substrate for various phosphatases, which catalyze the hydrolysis reaction. The molecular targets include enzymes such as alkaline phosphatase and acid phosphatase, which facilitate the cleavage of the phosphonate ester bond .
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrophenyl Phosphate: Another substrate for phosphatase assays, but lacks the phenacyl group.
Bis(p-nitrophenyl)phosphate: Similar in structure but contains two nitrophenyl groups instead of a nitrophenyl and a phenacyl group.
Uniqueness
p-Nitrophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both nitrophenyl and phenacyl groups, which confer distinct chemical reactivity and make it a versatile compound for various applications. Its ability to undergo hydrolysis and nucleophilic substitution reactions, along with its use as a substrate in enzymatic assays, sets it apart from other similar compounds.
Propiedades
Número CAS |
21161-62-6 |
|---|---|
Fórmula molecular |
C15H13N2O8P |
Peso molecular |
380.25 g/mol |
Nombre IUPAC |
2-[methyl-(4-nitrophenoxy)phosphoryl]oxy-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13N2O8P/c1-26(23,25-14-8-6-13(7-9-14)17(21)22)24-10-15(18)11-2-4-12(5-3-11)16(19)20/h2-9H,10H2,1H3 |
Clave InChI |
IILSLWCTSOCEAW-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)



![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)




pentasilolane](/img/structure/B14706902.png)
